molecular formula C8H7ClF3NO B3222189 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine CAS No. 1211585-00-0

5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B3222189
CAS No.: 1211585-00-0
M. Wt: 225.59 g/mol
InChI Key: DRGRKZIYEYWUTJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of trifluoromethylpyridines, including 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine, often employs vapor-phase reactions and continuous flow processes to achieve high yields and purity . These methods are optimized for large-scale production and involve stringent control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new chemical entities .

Biology and Medicine: In the pharmaceutical industry, this compound is explored for its potential as a building block in drug discovery. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, derivatives of this compound are used in the formulation of pesticides and herbicides. The compound’s stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is primarily attributed to the presence of the trifluoromethyl group, which influences its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison: 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of the chloromethyl, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs . The presence of the methoxy group further enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

5-(chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-2-6(8(10,11)12)5(3-9)4-13-7/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGRKZIYEYWUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209172
Record name 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211585-00-0
Record name 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211585-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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